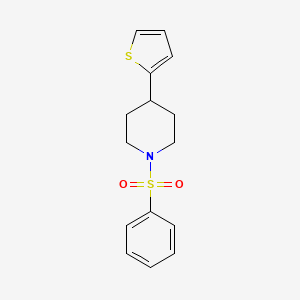

1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

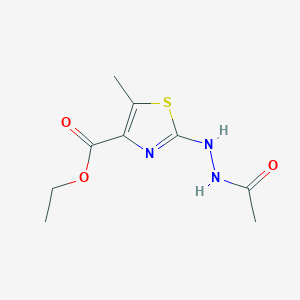

1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine is a heterocyclic compound with a piperidine ring substituted by a phenylsulfonyl group at position 1 and a thiophen-2-yl group at position 4. The compound’s molecular formula is C~9~H~13~NS .

Synthesis Analysis

The synthesis of this compound involves the introduction of the phenylsulfonyl and thiophen-2-yl groups onto a piperidine scaffold. Specific synthetic routes may vary, but typical methods include functional group transformations , such as nucleophilic substitution or radical reactions. Researchers have reported catalytic protodeboronation of alkyl boronic esters as a valuable approach in organic synthesis .

Physical And Chemical Properties Analysis

科学的研究の応用

Stereodynamics and Perlin Effect

The stereodynamic behavior of related sulfonated piperidines, including a study on 1-(trifluoromethylsulfonyl)piperidine, highlights the importance of these compounds in understanding molecular conformations and intramolecular interactions. This research provides insights into the preferred conformations of these molecules, influenced by intramolecular forces, which are critical for designing molecules with desired properties (Shainyan et al., 2008).

Biological Activities

A study on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides explored their biological activities. These compounds were evaluated against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to find ligand-BChE binding affinity. This highlights the therapeutic potential of sulfonated piperidines in developing treatments for diseases associated with enzyme dysregulation (Khalid et al., 2016).

Anticancer Activity

Another study investigated novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety for their anti-breast cancer activity. These compounds were tested against the human breast cancer cell line MCF7, showing that some derivatives exhibited better activity than the reference drug, Doxorubicin (Al-Said et al., 2011).

Synthesis and Chemical Transformations

Research on the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride presents a potent method for converting thioglycosides to glycosyl triflates, enabling the formation of diverse glycosidic linkages. This illustrates the role of sulfonated piperidines in facilitating synthetic transformations important for glycochemistry (Crich and Smith, 2001).

Enzymatic Studies

The oxidative metabolism of Lu AA21004, a novel antidepressant, was studied to identify the cytochrome P450 and other enzymes involved in its metabolism. This research is crucial for understanding the metabolic pathways of drugs and developing compounds with optimal pharmacokinetic profiles (Hvenegaard et al., 2012).

Safety and Hazards

特性

IUPAC Name |

1-(benzenesulfonyl)-4-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c17-20(18,14-5-2-1-3-6-14)16-10-8-13(9-11-16)15-7-4-12-19-15/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWQLWYIJZZHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)

![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)

![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)

![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)

![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)